molecular formula C15H13N3OS B4184721 N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide

N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide

Cat. No. B4184721
M. Wt: 283.4 g/mol
InChI Key: DVQZNXKWQPGCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT belongs to the class of benzothiophene compounds and is primarily used as a feed additive for livestock to improve their growth performance. However, recent studies have shown that DMPT has several other potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide is not fully understood, but studies have shown that it may work by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a protein that plays a crucial role in regulating cellular energy homeostasis, and its activation has been shown to have several beneficial effects, including the inhibition of cancer cell growth and the promotion of neuroprotection.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide has several biochemical and physiological effects, including its ability to improve growth performance in livestock by increasing feed intake and nutrient utilization. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which could potentially make it useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide has several advantages as a research tool, including its low toxicity and its ability to selectively target cancer cells. However, there are also limitations to its use, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several potential future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide in scientific research. One area of interest is its potential use as a treatment for neurodegenerative disorders, and further studies are needed to explore this potential application. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide could potentially be used as a tool to study the AMPK pathway and its role in regulating cellular energy homeostasis. Finally, further research is needed to explore the potential use of N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide in the treatment of various inflammatory disorders.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide has several potential applications in scientific research, including its use as a growth promoter in livestock, as well as its use in cancer research and as a potential treatment for neurological disorders. N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide has been shown to have anti-cancer properties, and studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide has been shown to have neuroprotective effects and could potentially be used as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-7-10(2)17-15(16-9)18-14(19)12-8-20-13-6-4-3-5-11(12)13/h3-8H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQZNXKWQPGCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CSC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,6-dimethyl-2-pyrimidinyl)-1-benzothiophene-3-carboxamide
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